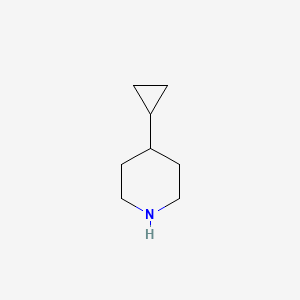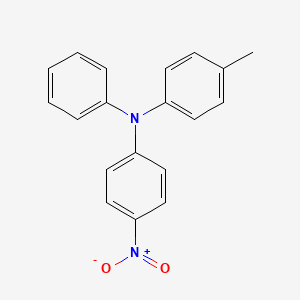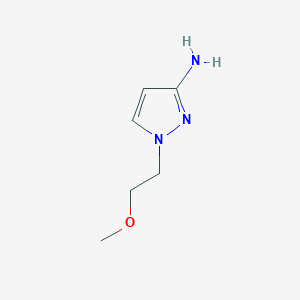![molecular formula C18H26ClNO2 B1419844 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride CAS No. 1233641-91-2](/img/structure/B1419844.png)
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride
Übersicht
Beschreibung
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride, also known as MAP-2, is a compound that has been used in scientific research and laboratory experiments for a variety of purposes. It is a cyclic amine that has been found to have a wide range of biochemical and physiological effects in various organisms. MAP-2 is a useful tool for studying the molecular mechanisms of a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
The compound has been used in crystallographic studies to understand its structural properties. For instance, Mostafa, Ghabbour, and Abdel‐Aziz (2017) synthesized a tetraphenylborate salt of atropine (which includes the 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl moiety) and analyzed its crystal structure using X-ray crystallography. This provided insights into the molecular arrangement and spatial configuration of the compound (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).
Chemical Synthesis and Structure Analysis
The compound has been involved in various synthetic pathways and structural analyses. Izquierdo et al. (1991) synthesized a series of compounds including 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and conducted studies using NMR spectroscopy and X-ray diffraction to determine their structure and conformation (Izquierdo et al., 1991).
Organometallic Chemistry
In the field of organometallic chemistry, Tamm et al. (2007) conducted a study where CH-activation and deprotonation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (a related compound) occurred upon reaction with TiCl4 and ZrCl4, forming allyl complexes. This illustrates its potential in creating complex organometallic structures (Tamm, Kunst, Stadler, & Herdtweck, 2007).
Pharmacological Research
In pharmacological research, various derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl have been synthesized and tested for their analgetic and narcotic antagonist activities. Takeda et al. (1977) investigated structure-activity relationships by varying structural parameters of 53 derivatives of 1-phenyl-6-azabicyclo[3.2.1]octanes, revealing insights into their pharmacological properties (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).
Nematicidal Activity
Xu et al. (2021) explored the synthesis of novel compounds derived from 5-HT3 receptor antagonists, which included derivatives of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl, and evaluated their nematicidal activities against pinewood nematodes, demonstrating the compound's potential in agricultural applications (Xu, Yang, Wang, & Song, 2021).
Eigenschaften
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYDINLFCGWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670189 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylbutanoate hydrochloride | |
CAS RN |
1233641-91-2 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



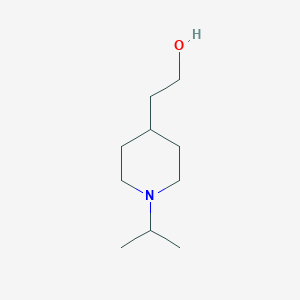
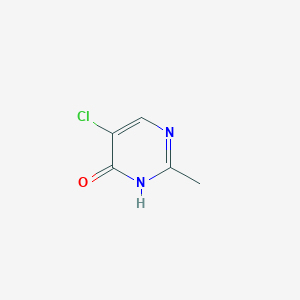
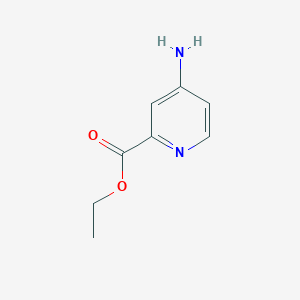
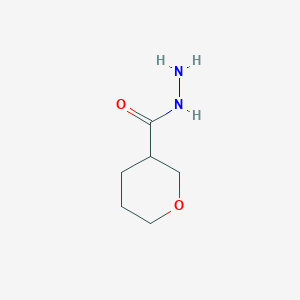
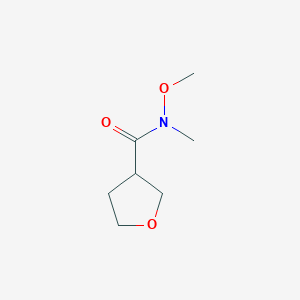
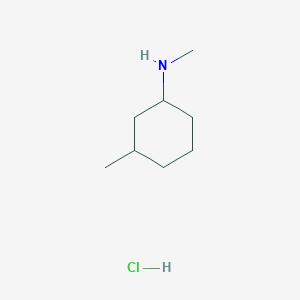
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)
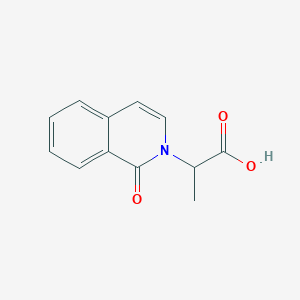
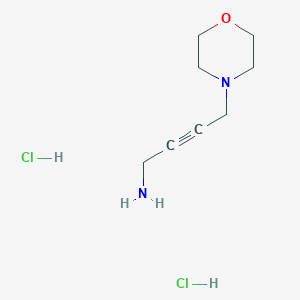
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)
